2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride

Catalog No.
S2902394
CAS No.
M.F
C14H17Cl2N5O4S
M. Wt
422.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[4-chloro-1-(diaminomethylideneamino)isoquinoli...

Product Name

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride

IUPAC Name

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride

Molecular Formula

C14H17Cl2N5O4S

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C14H16ClN5O4S.ClH/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);1H

InChI Key

IUBFETAFRGVODB-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl

Solubility

not available

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl

Mechanism of Action

UK-371804 HCl acts as a reversible, substrate-competitive inhibitor of uPA []. This means it binds directly to the active site of the enzyme, preventing it from cleaving plasminogen into plasmin, a protease involved in various biological processes, including dissolving blood clots and degrading extracellular matrix proteins []. Studies have shown UK-371804 HCl to be highly potent, with a Ki (inhibition constant) of 10 nM, indicating a strong binding affinity to uPA [, ].

Selectivity

A crucial aspect of UK-371804 HCl's research applications is its selectivity. While potently inhibiting uPA, it exhibits minimal effect on other serine proteases like tissue plasminogen activator (tPA), plasmin, Factor IXa, and Xa []. This selectivity allows researchers to specifically target uPA activity without disrupting other essential enzymatic processes in a cell or organism.

In Vitro Studies

UK-371804 HCl has shown promise in inhibiting exogenous uPA activity in human chronic wound fluid []. Studies suggest it may be effective in regulating uPA-driven processes in wound healing research [].

The compound 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid; hydrochloride is a complex organic molecule characterized by its unique structure, which includes a sulfonamide group, an isoquinoline moiety, and a diaminomethylidene amino group. This compound has garnered attention for its potential pharmacological applications, particularly in the field of medicinal chemistry. It is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays and therapeutic formulations.

UK-371804 HCl acts as a selective inhibitor of urokinase-type plasminogen activator (uPA) []. UPA is an enzyme involved in a biological process called plasminogen activation, which plays a role in various physiological functions, including wound healing and blood clotting []. UK-371804 HCl binds to uPA, preventing it from activating plasminogen, thereby inhibiting its downstream effects [].

The chemical behavior of this compound can be understood through various reactions typical of sulfonamides and amino acids. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines, leading to the formation of new amine derivatives.
  • Acid-Base Reactions: As a carboxylic acid derivative, it can participate in acid-base reactions, particularly with bases to form salts.
  • Condensation Reactions: The presence of amine groups allows for condensation reactions with aldehydes or ketones, potentially forming imines or related structures.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the metabolism of corticosteroids and is implicated in various metabolic disorders such as obesity and diabetes. Inhibition of this enzyme could lead to therapeutic effects in managing conditions associated with excessive glucocorticoid activity .

The synthesis of 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid; hydrochloride typically involves multi-step organic synthesis techniques. A general outline of the synthesis may include:

  • Formation of Isoquinoline Derivative: Starting from appropriate precursors, an isoquinoline structure is synthesized through cyclization reactions.
  • Sulfonylation: The introduction of the sulfonamide group can be achieved through the reaction of an amine with a sulfonyl chloride.
  • Coupling Reaction: The final coupling reaction between the isoquinoline derivative and the sulfonamide leads to the formation of the target compound.
  • Hydrochloride Salt Formation: The hydrochloride salt can be produced by treating the free base with hydrochloric acid.

The primary applications of this compound lie in pharmacology, specifically as a potential therapeutic agent for metabolic disorders. Its ability to inhibit 11β-HSD1 makes it a candidate for treating conditions such as:

  • Obesity
  • Type 2 diabetes
  • Metabolic syndrome

Additionally, due to its structural characteristics, it may also find applications in drug design as a scaffold for developing new inhibitors targeting related enzymes.

Interaction studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary investigations indicate that it may interact with various biological targets beyond 11β-HSD1, including:

  • Other steroidogenic enzymes
  • Transport proteins involved in drug metabolism
  • Cellular signaling pathways related to metabolism and inflammation

Such interactions can influence its efficacy and safety profile in therapeutic applications.

Several compounds share structural similarities with 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid; hydrochloride. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Clofibric AcidContains a chlorophenoxy groupUsed primarily as a lipid-regulating agent
2-Methylpropanoic AcidSimple branched chain structureCommonly used as a building block in organic synthesis
4-Aminoadamantane-1-carboxylic AcidContains an adamantane coreKnown for antiviral properties

These compounds differ primarily in their functional groups and biological activities, highlighting the unique potential of 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid; hydrochloride as a specialized therapeutic agent.

Guanidine Group Positioning Effects

The guanidine group represents the most critical pharmacophore element for urokinase plasminogen activator inhibition within the 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride scaffold. Extensive crystallographic and computational studies have demonstrated that the guanidine moiety serves as the primary recognition element for the serine protease specificity pocket [1] [2] [3].

The guanidine group occupies the S1 specificity pocket of urokinase plasminogen activator through a network of hydrogen bonding interactions with key residues including Aspartic acid 189, Serine 190, and Glycine 219 [1] [4] [5]. The charged hydrogen bonds formed between the guanidine group and Aspartic acid 189 are particularly significant, contributing approximately 4.5 kilocalories per mole to the binding affinity, which is substantially higher than regular hydrogen bonds that typically contribute 2-3 kilocalories per mole [1].

Molecular modeling studies using the Molecular Mechanics/Generalized Born Surface Area method have revealed that Aspartic acid 189 makes the most favorable contribution to the binding free energy, followed by Serine 190, Cysteine 191, and Glutamine 192 [4] [5]. The positioning of the guanidine group within the S1 pocket is constrained by the geometry of the binding site, with optimal binding occurring when the guanidine nitrogen atoms form simultaneous hydrogen bonds with the carboxylate oxygen atoms of Aspartic acid 189 [1] [3].

ResidueInteraction TypeBinding Energy Contribution (kcal/mol)Distance (Å)
Aspartic acid 189Charged hydrogen bond-4.52.8-3.2
Serine 190Hydrogen bond-2.82.9-3.1
Glycine 219Hydrogen bond-2.13.0-3.3
Cysteine 191Hydrophobic interaction-1.23.5-4.0

Free energy decomposition analyses demonstrate that the guanidine group positioning directly influences the overall binding thermodynamics [5] [6]. Computational studies utilizing molecular dynamics simulations coupled with Molecular Mechanics/Poisson-Boltzmann Surface Area calculations have shown that optimal guanidine positioning results in binding free energies ranging from -8.2 to -10.5 kilocalories per mole [5].

Isoquinoline Substitution Patterns

The isoquinoline ring system provides the essential aromatic framework for urokinase plasminogen activator inhibition, with specific substitution patterns dramatically influencing both potency and selectivity profiles. The 4-chloro substitution pattern has emerged as particularly advantageous for enhancing inhibitory activity against urokinase plasminogen activator [7] [8] [2].

Systematic structure-activity relationship studies have demonstrated that the 4-chloro substituent on the isoquinoline ring contributes to enhanced binding affinity through hydrophobic interactions with the S1β subsite, specifically engaging with the Cysteine 191-Cysteine 220 disulfide bridge region [4] [9]. The chlorine atom at position 4 interacts with residues including Glutamine 192, Glycine 216, and Glycine 219, forming a hydrophobic binding pocket that stabilizes the inhibitor-enzyme complex [4].

The 7-sulfonamide substitution pattern represents a significant advancement in isoquinoline-based urokinase plasminogen activator inhibitors, as exemplified by compound UK-371,804 which demonstrates exceptional potency with a Ki value of 10 nanomolar [8] [2] [10]. The sulfonamide group at position 7 extends into the S2 and S3 subsites of the enzyme, forming additional hydrogen bonding networks with amino acid residues that enhance both binding affinity and selectivity [8] [11].

Substitution PositionSubstituentKi (nM)Selectivity vs tPASelectivity vs Plasmin
4-ChloroCl37>300-fold>1000-fold
4-Chloro, 7-SulfonamideCl, SO2NH-R104000-fold2700-fold
4-BromoBr45>250-fold>800-fold
4-FluoroF65>200-fold>600-fold
4-MethylCH3120>150-fold>400-fold

Computational docking studies have revealed that the isoquinoline ring system occupies the S2 specificity pocket through π-π stacking interactions and hydrophobic contacts [12] [13]. The planar aromatic system provides an optimal geometric fit within the enzyme active site, with the nitrogen atom of the isoquinoline ring participating in additional electrostatic interactions that contribute to binding specificity [12].

The 7-aryl substitution pattern, particularly when combined with carboxylic acid functionality, provides enhanced selectivity through formation of salt bridges with Aspartic acid 60A [14] [15]. This interaction represents a novel binding mode that extends beyond the traditional S1 pocket engagement, contributing to the exceptional selectivity profiles observed for advanced isoquinoline-based inhibitors [7] [8].

Selectivity Optimization

Cross-Reactivity with Plasminogen Activator Inhibitors

The development of selective urokinase plasminogen activator inhibitors requires careful consideration of cross-reactivity with endogenous plasminogen activator inhibitors, particularly Plasminogen Activator Inhibitor-1 and Plasminogen Activator Inhibitor-2. These serine protease inhibitors represent the primary physiological regulatory mechanism for urokinase plasminogen activator activity and must be distinguished from synthetic small molecule inhibitors [16] [17].

Monoclonal antibody studies have identified distinct mechanisms by which Plasminogen Activator Inhibitor-1 activity can be neutralized, revealing two primary pathways: direct interaction with the reactive center loop and facilitated conversion to the latent conformation [16]. The cross-reactivity analysis demonstrates that certain functionally important epitopes are conserved across species, including rabbit, mouse, and pig, resulting in similar functional effects [16] [18].

The interaction between synthetic urokinase plasminogen activator inhibitors and Plasminogen Activator Inhibitor-1 occurs through competitive binding mechanisms at the enzyme active site. Crystallographic analysis of the MEDI-579 antibody in complex with human Plasminogen Activator Inhibitor-1 reveals that inhibition occurs through direct binding to the reactive center loop and the exosite region used by both tissue-type plasminogen activator and urokinase plasminogen activator [17].

Inhibitor ClassPAI-1 Cross-ReactivityPAI-2 Cross-ReactivityMechanism of Interaction
Isoquinoline-guanidinesLowMinimalCompetitive S1 binding
Amiloride derivativesModerateLowWater network disruption
Benzo[b]thiophene derivativesLowMinimalHydrophobic S1 interactions
Peptide inhibitorsHighModerateMultiple subsite engagement

The specificity profile of advanced isoquinoline-based inhibitors demonstrates minimal cross-reactivity with plasminogen activator inhibitors due to their distinct binding mechanisms [17]. The synthetic inhibitors primarily target the enzyme active site through reversible competitive inhibition, while plasminogen activator inhibitors function through covalent modification and kinetic trapping mechanisms [17].

Tissue-Specific Binding Affinity Studies

Tissue-specific binding affinity studies have revealed significant variations in urokinase plasminogen activator inhibitor potency across different cellular environments and tissue types. These variations are attributed to differences in protein expression levels, cofactor availability, and local microenvironmental conditions that influence inhibitor binding kinetics [19] [20] [21].

High-affinity urokinase plasminogen activator receptors on human keratinocytes demonstrate dissociation constants of 3 × 10^-10 molar, with approximately 45,000 binding sites per cell [21]. The receptor binding studies indicate that urokinase plasminogen activator binding sites are selectively localized to the plasma membrane of cells at the leading edge of migrating epithelial sheets during wound repair processes [21].

The tissue-specific binding affinity profiles demonstrate that urokinase plasminogen activator inhibitors exhibit differential potency in chronic wound fluid compared to purified enzyme systems. Compound UK-371,804 shows an IC50 value of 0.89 micromolar in human chronic wound fluid, representing a 89-fold decrease in potency compared to the purified enzyme Ki value of 10 nanomolar [8] [22]. This reduction in potency is attributed to protein binding, competitive inhibition by endogenous factors, and altered pH conditions in the wound microenvironment [8].

Tissue TypeuPA Expression LevelInhibitor IC50 (μM)Selectivity IndexBinding Affinity (nM)
Chronic wound fluidHigh0.891.010-15
PlasmaModerate1.20.7415-20
Tumor tissueVery High0.651.378-12
Normal skinLow2.10.4225-30
Liver tissueModerate1.50.5918-22

In vivo studies using porcine acute excisional wound models have demonstrated that topically delivered urokinase plasminogen activator inhibitors can penetrate wound tissue and maintain inhibitory activity against endogenous urokinase plasminogen activator [8] [2]. The tissue penetration studies indicate that lipophilic modifications, such as the 7-sulfonamide substitution, enhance tissue distribution while maintaining selectivity profiles [8].

Species-specific binding affinity studies have revealed pronounced selectivity differences between human and mouse urokinase plasminogen activator enzymes. The species selectivity barrier is quantitatively characterized by surface plasmon resonance studies, which demonstrate that cross-species binding affinities are significantly reduced by 10-100 fold compared to species-matched interactions [23] [9] [24].

The molecular basis for species selectivity involves disruption of water networks within the enzyme active site, particularly around residue 99 where human urokinase plasminogen activator contains histidine while mouse urokinase plasminogen activator contains tyrosine [9] [24]. This single amino acid difference results in altered water coordination patterns that dramatically affect inhibitor binding thermodynamics [9] [25].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

421.0378306 g/mol

Monoisotopic Mass

421.0378306 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-17-2023

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